molecular formula C9H7N3O3 B3267681 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole CAS No. 460722-56-9

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B3267681
CAS No.: 460722-56-9
M. Wt: 205.17 g/mol
InChI Key: AQGJNTCYASXHEN-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as malate dehydrogenase and various kinases, influencing their activity. The interaction with malate dehydrogenase, for instance, can inhibit the enzyme’s function, thereby affecting metabolic pathways involving the citric acid cycle . Additionally, this compound can bind to proteins involved in cell signaling pathways, altering their conformation and activity.

Cellular Effects

The effects of this compound on cells are profound, impacting various cellular processes. This compound has been shown to influence cell signaling pathways, such as the JAK/STAT pathway, by modulating the activity of key proteins . It can also affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with malate dehydrogenase involves binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, impacting cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with key enzymes. It can inhibit enzymes such as malate dehydrogenase, affecting the citric acid cycle and reducing the production of metabolic intermediates . This inhibition can lead to alterations in metabolic flux and changes in the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its affinity for different transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence metabolic processes . The precise localization of this compound within the cell determines its specific biochemical effects and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid hydrazide with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

Major Products Formed

    Reduction: 2-(4-Amino-3-methylphenyl)-1,3,4-oxadiazole

    Substitution: Various substituted oxadiazoles depending on the nucleophile used

    Oxidation: 2-(4-Carboxy-3-nitrophenyl)-1,3,4-oxadiazole

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3,4-oxadiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-(4-Nitrophenyl)-1,3,4-oxadiazole: Lacks the methyl group, which can affect its electronic properties and reactivity.

    2-(4-Methyl-3-aminophenyl)-1,3,4-oxadiazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the nitro and methyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and materials science research.

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-11-10-5-15-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGJNTCYASXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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